Propyl Gallate

Food emulsions Interfacial partitioning Cut-off effect

Formulators face oxidative instability in emulsions (dressings, sauces) and temperature-sensitive fats. Propyl gallate (E 310) solves this via proven 'cut-off effect' interfacial positioning. - **Superior emulsion protection**: Rank-1 antioxidant efficiency in multiphasic systems; outperforms octyl/dodecyl gallates. - **Regulatory clarity**: Standalone ADI (JECFA 0-1.4 mg/kg bw; EFSA 0.5 mg/kg) - unlike OG/DG. - **Synergy available**: Optimize with BHA for combined AOM stability and carry-through. Supplied with documented purity, no DG cross-contamination. Shipped ambient globally.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
CAS No. 121-79-9; 56274-95-4
Cat. No. B15612679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl Gallate
CAS121-79-9; 56274-95-4
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3
InChIKeyZTHYODDOHIVTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol
In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C
Solubility at 25 °C: in water 0.35 g/100 mL
Slightly soluble in acetone and 2-butanol
Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g;  Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g
3.5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Gallate Identity & Characteristics


Propyl gallate (PG; n-propyl 3,4,5-trihydroxybenzoate; E 310) is a synthetic phenolic antioxidant belonging to the alkyl gallate ester family, formed by esterification of gallic acid with n-propanol [1]. Authorized as a food additive in the EU, PG is one of three commercially dominant gallate esters alongside octyl gallate (OG; E 311) and dodecyl gallate (DG; E 312), all of which share the trihydroxybenzoyl pharmacophore but differ critically in alkyl chain length (C3, C8, and C12, respectively) [2]. This chain-length difference governs interfacial partitioning, metabolic fate, toxicological profile, and regulatory status—making PG a distinctly positioned entity rather than an interchangeable member of a commodity class.

Interfacial Positioning
Reported rank-1 interfacial antioxidant efficiency in oil-in-water emulsions; chain-length determines partitioning not monotonic efficacy.
Regulatory Identity
Only gallate ester with a standalone ADI from JECFA and EFSA; supports procurement where toxicological margin is a compliance prerequisite.
Metabolic Distinction
Extensively hydrolyzed to gallic acid in vivo; distinct metabolite profile vs. longer-chain gallates, influencing safety evaluation context.

Propyl Gallate Substitution Barriers


Despite sharing a common galloyl head group, propyl, octyl, and dodecyl gallates exhibit fundamentally different hydrophobicity-driven interfacial distributions in multiphasic food and industrial systems—a phenomenon described by the 'cut-off effect,' wherein antioxidant efficiency in emulsions follows the order PG > GA > OG > LG, not a monotonic relationship with chain length [1]. Toxicokinetically, PG is absorbed and more extensively hydrolyzed to gallic acid than OG or DG, whose longer alkyl chains reduce systemic hydrolysis and alter metabolite profiles [2]. These differences preclude generic substitution: a formulation optimized for PG's interfacial positioning or a procurement decision based on PG's distinct ADI cannot be fulfilled by switching to OG or DG without measurable performance or compliance consequences.

Propyl Gallate (C3)
Interfacial concentration maximal at oil-water boundary; rank-1 emulsion efficiency reported.
Octyl / Dodecyl Gallate (C8, C12)
Partition excessively into lipid core; reported lower interfacial antioxidant activity; chain-length shift may alter emulsion protection.
Propyl Gallate ADI
Defined ADI exists (JECFA 0–1.4 mg/kg bw/day; EFSA 0.5 mg/kg bw/day); group ADI withdrawn.
OG / DG Regulatory Status
No standalone ADI allocated; insufficient toxicological data for quantitative safety margin; may not fulfill regulatory filing requirements.
Metabolic Fate
Rapid hydrolysis to gallic acid; extensive systemic clearance reported.
OG / DG Metabolism
Longer alkyl chains reduce hydrolysis rate; altered metabolite profile may shift toxicological endpoint interpretation.

Propyl Gallate Head-to-Head Evidence


Interfacial Antioxidant Efficiency

In stripped corn oil-in-water emulsions, the antioxidant (AO) efficiency order of gallic acid and its alkyl esters was established as PG > GA > OG > LG (lauryl/dodecyl gallate) using the Schaal oven test and pseudophase kinetic modeling [1]. This non-monotonic rank order—where propyl gallate (C3) outperforms both the more hydrophilic parent gallic acid and the more lipophilic octyl (C8) and lauryl (C12) esters—is explained by the 'cut-off effect': PG achieves the optimal interfacial concentration at the oil-water boundary, while OG and LG partition excessively into the lipid core, reducing their effective concentration at the site of oxidation initiation [1]. The efficiency order PG > GA > OG > LG was consistent across all emulsifier volume fractions tested [1].

Interfacial Efficiency
Head-to-head
Rank order: PG > GA > OG > LG in O/W emulsions (Schaal oven test)
Reported non-monotonic chain-length effect
PG maximal at interface; longer esters partition into lipid core
Food emulsions Interfacial partitioning Cut-off effect Lipid oxidation Gallate esters

Anti-Lipid-Oxidation vs. Radical Scavenging

A direct comparative study of synthetic and natural phenolic antioxidants demonstrated that although propyl gallate and gallic acid exhibited nearly identical DPPH radical scavenging EC50 values (PG: 35.8 μmol/L; GA: 36.3 μmol/L), the anti-lipid-oxidation capability of PG was five times higher than that of GA [1]. This dissociation between simple radical scavenging assays and actual lipid-protective performance underscores that DPPH data alone cannot predict food-grade antioxidant efficacy [1]. PG and quercetin were the only two compounds among ten tested (including BHA, BHT, TBHQ, α-tocopherol, resveratrol) that performed well across all three measurement dimensions: reducing power, DPPH scavenging, and anti-lipid-oxidation [1].

Anti-Lipid-Oxidation vs. DPPH
Head-to-head
DPPH EC50: PG 35.8 µmol/L, GA 36.3 µmol/L; anti-lipid-oxidation capacity 5× higher for PG
DPPH alone does not predict food-lipid protection
PG performed well across reducing power, DPPH, and anti-lipid-oxidation
Anti-lipid-oxidation DPPH assay Phenolic antioxidants Food preservation Gallic acid

Regulatory ADI Status

Among the three major gallate esters used as food antioxidants, only propyl gallate possesses an established, standalone Acceptable Daily Intake (ADI) from both major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) allocated an ADI of 0–1.4 mg/kg body weight/day exclusively to propyl gallate in its 1996 evaluation, while declining to establish ADIs for octyl gallate and dodecyl gallate due to insufficient toxicological data [1]. The European Food Safety Authority (EFSA) Panel on Food Additives (ANS) in its 2014 re-evaluation derived an ADI of 0.5 mg/kg bw/day for PG, explicitly concluding that the historical group ADI covering all three gallates (0–0.2 mg/kg bw, established 1976) should be withdrawn, and that propyl, octyl, and dodecyl gallates must be evaluated separately [2]. EFSA based PG's ADI on a NOAEL of 135 mg/kg bw/day from a 90-day rat study, applying an uncertainty factor of 300 [2].

Regulatory ADI
Regulatory review
JECFA ADI: 0–1.4 mg/kg bw/day; EFSA ADI: 0.5 mg/kg bw/day (NOAEL 135 mg/kg, UF 300)
Only gallate ester with quantified toxicological margin
OG/DG lack standalone ADI; historical group ADI withdrawn by EFSA
Food additive safety Acceptable Daily Intake JECFA EFSA Regulatory compliance Gallate esters

AOM Stability in Lard

In a classic head-to-head comparison of the three major commercial phenolic antioxidants in edible lard, propyl gallate used alone produced the best AOM (Active Oxygen Method) stability, outperforming both butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) when each was used as a single additive [1]. Additionally, BHA was found to synergize with propyl gallate to produce the best all-around antioxidant combination, while the BHA + BHT mixture produced the best carry-through stability under high-temperature conditions [1]. This positions PG as the superior standalone performer for ambient and moderate-temperature fat stabilization, with the BHA + PG combination representing the optimal dual-additive strategy for all-around protection.

AOM Stability in Lard
Head-to-head
PG alone > BHA alone > BHT alone for AOM stability; PG+BHA synergy yields best all-around combination
Reported standalone performance advantage in animal fats
Carry-through at high temperature may be limited for PG alone
AOM stability Lard Edible fats Synthetic antioxidants Shelf-life testing

Skin Sensitization Potential

Experimental sensitization studies in guinea pigs using a modern sensitization procedure demonstrated that all three gallate esters (propyl, octyl, and dodecyl) are moderate to strong contact sensitizers, but with a clear rank order: dodecyl gallate (C12) was identified as the strongest sensitizer of the series [1]. A systematic clinical review of 74 reported cases of gallate contact allergy found that octyl gallate showed a positive patch test rate of 26% (19/74) and dodecyl gallate demonstrated a positive patch test rate of 30% (22/74) [2]. While propyl gallate is the most commonly reported gallate contact allergen overall—attributed primarily to its much higher volume of use in lip products and cosmetics rather than inherently greater sensitizing potency—the experimental and clinical data consistently place DG as the most potent sensitizer in the gallate series [1][2].

Skin Sensitization
Context-dependent
Experimental rank: DG > OG > PG; clinical patch-test positivity: DG 30%, OG 26%
Lower inherent sensitization potential reported for PG
Exposure volume influences reported allergy frequency; class-level sensitizer review advised
Allergic contact dermatitis Skin sensitization Cosmetic safety Preservatives Gallate esters

Reactive Carbonyl Trapping

In a direct comparative study of carbonyl-scavenging activity, propyl gallate suppressed more than 77.5% of methylglyoxal (MGO) after a 30-minute incubation, compared to only 15.2% suppression by gallic acid under identical conditions [1]. Furthermore, the mono-MGO adduct of PG was purified, structurally elucidated by NMR and HRMS, and was shown to retain both anti-carbonyl and antioxidative activities [1]. A parallel study demonstrated that alkyl gallates (PG, OG, DG) more effectively trap glyoxal (GO) than gallic acid, with the mono-GO adducts of all three esters retaining functional antioxidative capacity [2]. This dual functionality—simultaneously preventing lipid oxidation and trapping toxic reactive carbonyl species formed during thermo-processing—is a distinctive attribute of the gallate esters not shared by BHA, BHT, or TBHQ.

Carbonyl Trapping
Head-to-head
PG suppressed >77.5% MGO vs 15.2% by gallic acid; adduct retains antioxidative activity
Dual-function antioxidant and reactive carbonyl scavenger
Adduct structurally confirmed by NMR; not shared by BHA/BHT
Carbonyl trapping Methylglyoxal Glyoxal AGEs Food processing contaminants Gallates

Propyl Gallate Application Scenarios


Oil-in-Water Emulsions

In emulsion-based products such as salad dressings, mayonnaise, sauces, and dairy-based spreads, propyl gallate's demonstrated rank-1 interfacial antioxidant efficiency (PG > GA > OG > LG) makes it the optimal gallate ester choice [1]. The 'cut-off effect' data show that longer-chain gallates (OG, DG) partition excessively into the lipid droplet core, while PG concentrates at the oil-water interface where lipid oxidation is initiated [1]. Formulators seeking maximum oxidative stability per unit concentration in emulsified systems should prioritize PG over OG or DG, and can further enhance protection through the documented synergy with BHA [2].

ADI-Regulated Food Products

For food manufacturers exporting to or operating within EU, Codex Alimentarius, or other JECFA/EFSA-aligned regulatory frameworks, PG is the only gallate ester with a definitive standalone ADI (JECFA: 0–1.4 mg/kg bw/day; EFSA: 0.5 mg/kg bw/day) [3][4]. Octyl and dodecyl gallates lack established ADIs, and EFSA has explicitly withdrawn the historical group ADI for gallates, mandating separate evaluation [4]. Procurement of PG is therefore the only compliant pathway for gallate-based antioxidant protection in foods where a toxicologically substantiated ADI is a regulatory filing requirement.

Lard and Animal Fat Stabilization

In lard, tallow, shortening, and other rendered animal fats stored or processed at temperatures below 148°C, PG alone delivers the best AOM stability among common synthetic phenolic antioxidants, outperforming BHA and BHT as a single additive [2]. Where carry-through stability during high-temperature baking is not required (see limitation: PG is heat-sensitive above 148°C with poor carry-through properties), PG's standalone AOM superiority enables single-additive formulations with reduced ingredient complexity. For all-around protection combining AOM stability with adequate carry-through, the PG + BHA synergistic combination is the evidence-backed optimal dual-additive strategy [2].

Cosmetic & Lip-Care Formulations

For leave-on cosmetic products—particularly lipsticks, lip balms, and facial creams where occlusive application and mucosal proximity elevate sensitization risk—PG offers a measurably lower inherent sensitization hazard compared to dodecyl gallate, the most potent experimental sensitizer in the gallate series [5]. While all gallates are recognized contact allergens, the experimental rank order (DG > OG > PG) and clinical patch test data (DG 30% vs. OG 26% positivity rates) support PG as the least sensitizing option where gallate preservative function is required [5][6]. Procurement specifications for cosmetic-grade PG should include documented purity and absence of DG cross-contamination to preserve this safety differentiation.

Application
Selection Property
Validation Focus
Oil-in-Water Emulsions
Reported interfacial concentration peak at oil-water boundary
Oxidative stability ranking in emulsified systems; BHA synergy assessment
ADI-Regulated Food Products
Established standalone ADI (JECFA/EFSA)
Compliance documentation against current regulatory monographs
Lard and Animal Fat Stabilization
Reported rank-1 AOM stability as single additive
Carry-through performance under high-temperature processing; synergy with BHA
Cosmetic & Lip-Care Formulations
Lower sensitization hazard ranking in experimental series
Dermal sensitization testing; purity profile excluding OG/DG cross-contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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